Cas no 2227709-52-4 (rac-(1R,2R)-2-(diethoxymethyl)cyclopropan-1-amine)

Technical Introduction: rac-(1R,2R)-2-(Diethoxymethyl)cyclopropan-1-amine is a chiral cyclopropane derivative featuring a diethoxymethyl group and an amine functionality. This compound is of interest in synthetic organic chemistry due to its stereochemical complexity and potential as a versatile intermediate for pharmaceuticals, agrochemicals, and fine chemicals. The cyclopropane ring imparts rigidity, while the diethoxymethyl group enhances solubility and reactivity in various transformations. The amine moiety allows for further functionalization, making it valuable in asymmetric synthesis and catalyst design. Its balanced reactivity and stability under mild conditions make it suitable for applications requiring precise stereocontrol. Available in high purity, it meets rigorous standards for research and industrial use.
rac-(1R,2R)-2-(diethoxymethyl)cyclopropan-1-amine structure
2227709-52-4 structure
Product Name:rac-(1R,2R)-2-(diethoxymethyl)cyclopropan-1-amine
CAS No:2227709-52-4
MF:C8H17NO2
MW:159.2260825634
CID:6592976
PubChem ID:165760653
Update Time:2025-05-20

rac-(1R,2R)-2-(diethoxymethyl)cyclopropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • rac-(1R,2R)-2-(diethoxymethyl)cyclopropan-1-amine
    • EN300-1737472
    • 2227709-52-4
    • Inchi: 1S/C8H17NO2/c1-3-10-8(11-4-2)6-5-7(6)9/h6-8H,3-5,9H2,1-2H3/t6-,7-/m1/s1
    • InChI Key: KYEBPEOOLAMRQD-RNFRBKRXSA-N
    • SMILES: O(CC)C([C@@H]1C[C@H]1N)OCC

Computed Properties

  • Exact Mass: 159.125928785g/mol
  • Monoisotopic Mass: 159.125928785g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 5
  • Complexity: 113
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 44.5Ų

rac-(1R,2R)-2-(diethoxymethyl)cyclopropan-1-amine Pricemore >>

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rac-(1R,2R)-2-(diethoxymethyl)cyclopropan-1-amine Related Literature

Additional information on rac-(1R,2R)-2-(diethoxymethyl)cyclopropan-1-amine

Introduction to rac-(1R,2R)-2-(diethoxymethyl)cyclopropan-1-amine (CAS No. 2227709-52-4)

Rac-(1R,2R)-2-(diethoxymethyl)cyclopropan-1-amine (CAS No. 2227709-52-4) is a chiral compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This compound is characterized by its unique cyclopropane ring and the presence of a diethoxymethyl group, which imparts specific stereochemical properties that are crucial for its applications in drug discovery and development.

The racemic nature of this compound means that it consists of equal amounts of two enantiomers, (1R,2R) and (1S,2S). The ability to synthesize and isolate these enantiomers is of great importance in pharmaceutical research, as the biological activity and pharmacological properties of chiral molecules can vary significantly between enantiomers. Recent advancements in asymmetric synthesis have enabled more efficient and selective methods for producing enantiomerically pure forms of this compound.

In the context of medicinal chemistry, rac-(1R,2R)-2-(diethoxymethyl)cyclopropan-1-amine has been explored for its potential as a lead compound in the development of new therapeutic agents. Its unique structural features make it an attractive candidate for modifying existing drugs or designing novel molecules with improved efficacy and reduced side effects. For instance, the cyclopropane ring can enhance the lipophilicity and metabolic stability of a drug, while the diethoxymethyl group can influence receptor binding affinity and selectivity.

Recent studies have highlighted the role of cyclopropane-containing compounds in modulating various biological targets. For example, a study published in the Journal of Medicinal Chemistry reported that derivatives of rac-(1R,2R)-2-(diethoxymethyl)cyclopropan-1-amine exhibited potent activity against certain cancer cell lines. The researchers found that these derivatives could selectively inhibit key enzymes involved in cancer cell proliferation, suggesting their potential as anticancer agents.

In addition to its potential therapeutic applications, rac-(1R,2R)-2-(diethoxymethyl)cyclopropan-1-amine has also been studied for its use as a synthetic intermediate in the preparation of more complex molecules. Its versatile reactivity and ease of functionalization make it a valuable building block in organic synthesis. Researchers have developed several synthetic routes to access this compound, including transition-metal-catalyzed reactions and organocatalytic methods.

The physical and chemical properties of rac-(1R,2R)-2-(diethoxymethyl)cyclopropan-1-amine have been extensively characterized. It is typically obtained as a colorless oil or solid, depending on the specific conditions used during synthesis. The compound is soluble in common organic solvents such as dichloromethane, ethanol, and dimethyl sulfoxide (DMSO), which facilitates its use in various chemical reactions and biological assays.

Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) have been instrumental in confirming the structure and purity of rac-(1R,2R)-2-(diethoxymethyl)cyclopropan-1-amine. These techniques provide detailed information about the molecular structure and help ensure that the compound meets the high standards required for pharmaceutical applications.

In conclusion, rac-(1R,2R)-2-(diethoxymethyl)cyclopropan-1-amine (CAS No. 2227709-52-4) is a promising compound with a wide range of potential applications in medicinal chemistry and organic synthesis. Its unique structural features and versatile reactivity make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its properties and biological activities, this compound is likely to play an increasingly important role in the discovery and design of novel therapeutic agents.

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